
4-(Difluoromethoxy)-3-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-3-methoxybenzoyl chloride is an organic compound that features a benzoyl chloride group substituted with difluoromethoxy and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-difluoromethoxy-3-hydroxybenzaldehyde.
O-Alkylation: The hydroxyl group is alkylated using a suitable alkylating agent to introduce the methoxy group.
Oxidation: The aldehyde group is oxidized to a carboxylic acid.
Chlorination: The carboxylic acid is then converted to the corresponding benzoyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, particularly at positions ortho and para to the methoxy group.
Reduction: The compound can be reduced to the corresponding benzyl alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution.
Substituted Aromatics: Formed through electrophilic aromatic substitution.
Benzyl Alcohol: Formed through reduction.
Applications De Recherche Scientifique
4-(Difluoromethoxy)-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy and methoxy groups influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and selectivity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)-3-methoxybenzoyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Methoxybenzoyl chloride: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
3,4-Dimethoxybenzoyl chloride: Contains two methoxy groups, leading to different electronic effects and reactivity.
Uniqueness
4-(Difluoromethoxy)-3-methoxybenzoyl chloride is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various chemical and biological studies .
Propriétés
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPRTPRWUDJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
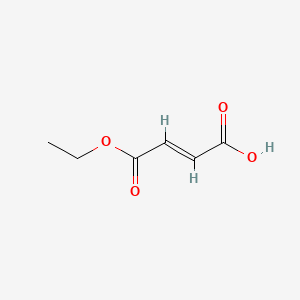
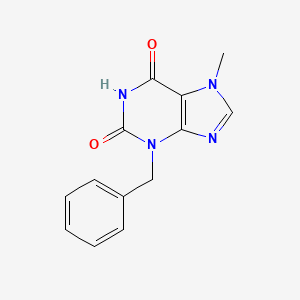
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B7762712.png)
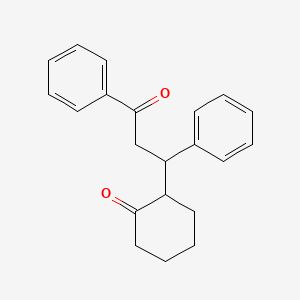

![2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B7762730.png)
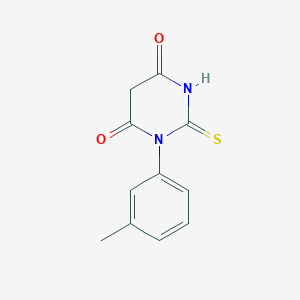
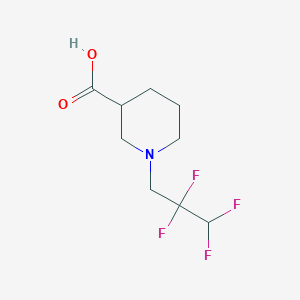
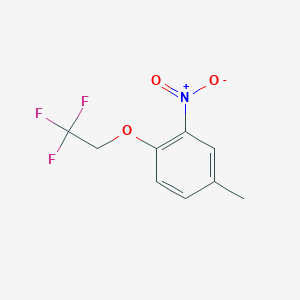

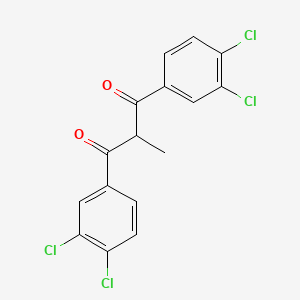
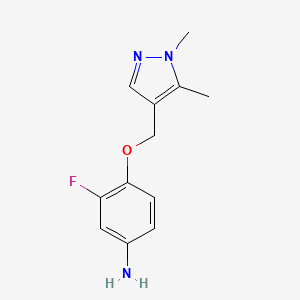
![Benzenemethanamine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B7762790.png)
![2-amino-4-benzylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B7762793.png)
